molecular formula C13H23BO2 B13846394 4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)

Cat. No.: B13846394
M. Wt: 222.13 g/mol
InChI Key: MREVLYSNINGSKZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl) is a chemical compound with the molecular formula C13H23BO2 and a molecular weight of 222.13 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with methyl groups and a boronic ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl) typically involves the reaction of 3-methylcyclohexene with a boronic acid derivative. One common method is the reaction of 3-methylcyclohexene with pinacolborane under specific conditions to form the desired boronic ester . The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

    Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are often employed in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted cyclohexene derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl) involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl) is unique due to its specific substitution pattern on the cyclohexene ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the boronic ester group also makes it a versatile intermediate in organic synthesis, allowing for the formation of various complex molecules.

Properties

Molecular Formula

C13H23BO2

Molecular Weight

222.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylcyclohex-2-en-1-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h9,11H,6-8H2,1-5H3

InChI Key

MREVLYSNINGSKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCC(=C2)C

Origin of Product

United States

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